molecular formula C9H14N2 B024176 (2S)-3-Phenyl-1,2-propanediamine CAS No. 85612-60-8

(2S)-3-Phenyl-1,2-propanediamine

Cat. No. B024176
CAS RN: 85612-60-8
M. Wt: 150.22 g/mol
InChI Key: CXFFQOZYXJHZNJ-VIFPVBQESA-N
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Patent
US05874421

Procedure details

To a stirred slurry of D,L-phenylalanine amide hydrochloride (50.0 g, 0.249 mole) in anhydrous THF (200 ml) at room temperature under a dry argon atmosphere was added a solution of lithium aluminum hydride (1000 ml-1.0M in THF, 1.00 mole) over a 30 minute period. The mixture was refluxed for 7.5 h and then quenched by the dropwise addition of H2O (200 ml) while cooling in an ice bath. The solid was filtered, washed with hot THF (2×500 ml) and then hot methanol (2×500 ml). The filtrate and washings were combined and the solvent was removed in vacuo. The resulting yellow oil was dissolved in CHCl3 and the solution was filtered and dried (MgSO4). The solvent was removed in vacuo to give 34.6 g (92% yield) of the crude product as a yellow oil which crystallized on standing: 1H NMR (CDCl3) δ 1.68 (br s, 4 H), 2.51 (m, 2 H), 2.79 (m, 2 H), 2.95 (m, 1 H), 7.24 (m, 5 H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]([C:11]([NH2:13])=O)[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[NH2:13][CH2:11][CH:3]([NH2:2])[CH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:0.1,2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
Cl.NC(CC1=CC=CC=C1)C(=O)N
Name
Quantity
1 mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 7.5 h
Duration
7.5 h
CUSTOM
Type
CUSTOM
Details
quenched by the dropwise addition of H2O (200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with hot THF (2×500 ml)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting yellow oil was dissolved in CHCl3
FILTRATION
Type
FILTRATION
Details
the solution was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
NCC(CC1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 34.6 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05874421

Procedure details

To a stirred slurry of D,L-phenylalanine amide hydrochloride (50.0 g, 0.249 mole) in anhydrous THF (200 ml) at room temperature under a dry argon atmosphere was added a solution of lithium aluminum hydride (1000 ml-1.0M in THF, 1.00 mole) over a 30 minute period. The mixture was refluxed for 7.5 h and then quenched by the dropwise addition of H2O (200 ml) while cooling in an ice bath. The solid was filtered, washed with hot THF (2×500 ml) and then hot methanol (2×500 ml). The filtrate and washings were combined and the solvent was removed in vacuo. The resulting yellow oil was dissolved in CHCl3 and the solution was filtered and dried (MgSO4). The solvent was removed in vacuo to give 34.6 g (92% yield) of the crude product as a yellow oil which crystallized on standing: 1H NMR (CDCl3) δ 1.68 (br s, 4 H), 2.51 (m, 2 H), 2.79 (m, 2 H), 2.95 (m, 1 H), 7.24 (m, 5 H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]([C:11]([NH2:13])=O)[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[NH2:13][CH2:11][CH:3]([NH2:2])[CH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:0.1,2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
Cl.NC(CC1=CC=CC=C1)C(=O)N
Name
Quantity
1 mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 7.5 h
Duration
7.5 h
CUSTOM
Type
CUSTOM
Details
quenched by the dropwise addition of H2O (200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with hot THF (2×500 ml)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting yellow oil was dissolved in CHCl3
FILTRATION
Type
FILTRATION
Details
the solution was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
NCC(CC1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 34.6 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.